4-Bromoisophthalic acid 4-Bromoisophthalic acid
Brand Name: Vulcanchem
CAS No.: 6939-93-1
VCID: VC21176724
InChI: InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CC(=C(C=C1C(=O)O)C(=O)O)Br
Molecular Formula: C8H5BrO4
Molecular Weight: 245.03 g/mol

4-Bromoisophthalic acid

CAS No.: 6939-93-1

Cat. No.: VC21176724

Molecular Formula: C8H5BrO4

Molecular Weight: 245.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromoisophthalic acid - 6939-93-1

Specification

CAS No. 6939-93-1
Molecular Formula C8H5BrO4
Molecular Weight 245.03 g/mol
IUPAC Name 4-bromobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key MSQIEZXCNYUWHN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C(=O)O)Br
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C(=O)O)Br

Introduction

Chemical Structure and Basic Identification

4-Bromoisophthalic acid is an organic compound belonging to the class of halogenated aromatic dicarboxylic acids. It contains a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4. This structural arrangement gives the molecule distinct chemical and coordination properties that contribute to its utility in various applications.

Chemical Identifiers and Nomenclature

4-Bromoisophthalic acid can be identified through various systematic and database identifiers that uniquely define its chemical structure. The table below provides a comprehensive overview of these identifiers:

Identifier TypeValue
CAS Registry Number6939-93-1
Molecular FormulaC8H5BrO4
Molecular Weight245.03
EINECS Number230-078-3
InChI KeyMSQIEZXCNYUWHN-UHFFFAOYSA-N
PubChem ID81361
Beilstein Reference3-09-00-04247
Beilstein/Gmelin1959392
MDL NumberMFCD00002404
SMILES CodeOC(=O)C1=CC(C(O)=O)=C(Br)C=C1

The compound is also known by several synonyms in the chemical literature, including 1,3-Dicarboxy-4-bromobenzene, 4-Bromo-1,3-benzenedicarboxylic acid, and 4-Bromobenzene-1,3-dicarboxylic acid . These alternative names reflect the same basic structure and are used interchangeably in scientific publications and chemical databases.

Physical Properties

4-Bromoisophthalic acid possesses distinctive physical properties that are important for its characterization, handling, and application in chemical processes. These properties have been determined through experimental measurements and predictive calculations.

Physical PropertyValueReference Method
Physical StateSolid, PowderObserved
AppearanceWhite to off-whiteObserved
Crystalline FormPowder and ChunksObserved
OdorOdorlessObserved
Melting Point297-299 °C (literature) or 303-304 °CExperimental
Boiling Point430.6±40.0 °CPredicted
Density1.8281 g/cm³Rough estimate
Refractive Index1.4490Estimated
Partition Coefficient1.98Experimental

The discrepancy in reported melting points (297-299 °C versus 303-304 °C) may be attributed to different sample purities or experimental methodologies used in the measurements . The compound typically appears as a white to off-white crystalline solid, which is consistent with the general characteristics of many aromatic carboxylic acids.

Chemical Properties

The chemical behavior of 4-bromoisophthalic acid is primarily defined by its functional groups - the two carboxylic acid moieties and the bromine substituent - which contribute to its reactivity and coordination capabilities.

Chemical PropertyValueNotes
SolubilitySoluble in methanol; Very soluble in waterExperimentally determined
pKa2.45 or 2.48±0.10 (Predicted)Acid dissociation constant
Coordination ModeTridentateObserved in metal complexes
ReactivityCarboxylic acid and halogen functionalitiesStructural feature

The relatively strong acidity (pKa ~ 2.45-2.48) is characteristic of aromatic carboxylic acids, making it readily deprotonated in mild basic conditions . This property is particularly important for its application in coordination chemistry, where the deprotonated carboxylate groups serve as coordination sites for metal ions.

While the search results do not provide detailed information on the primary synthesis methods for 4-bromoisophthalic acid itself, they do reference reaction conditions where this compound has been utilized in secondary reactions. One documented procedure mentions the use of 4-bromoisophthalic acid (referred to as 4-Br-H2ip) in the synthesis of a cadmium complex:

"Cd(NO3)·4H2O (0.063g, 0.2mmol), 4-Br-H2ip (0.025g, 0.1mmol), btx (0.024g, 0.1mmol), methanol (1mL) and H2O (4mL) were mixed and stirred at room temperature for 30min. Those mixtures were sealed in the Teflon-lined autoclave and heated at 150°C for 3 days. Colorless block-like crystals were obtained with 75% yield based on Cd."

This procedure highlights the stability of 4-bromoisophthalic acid under hydrothermal conditions and its utility in the formation of metal-organic frameworks. The compound likely participates in coordination reactions through deprotonation of its carboxylic acid groups, allowing for metal binding.

Applications in Coordination Chemistry

4-Bromoisophthalic acid has demonstrated significant utility in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its value in these applications stems from the combination of its carboxylic acid functional groups, which can coordinate to metal centers, and the bromine atom, which can influence the electronic properties and potentially serve as a site for further functionalization.

Nickel(II) Complex Formation

A notable application of 4-bromoisophthalic acid is in the synthesis of a nickel(II) complex with the formula [Ni(brip)(phen)(H2O)]n·nH2O, where "brip" represents the deprotonated form of 4-bromoisophthalic acid and "phen" stands for 1,10-phenanthroline . This complex has been characterized through X-ray diffraction, elemental analysis, and infrared spectroscopy.

Crystal structure analysis revealed the following properties:

  • Crystal system: Monoclinic

  • Space group: C2/c

  • Unit cell parameters: a = 28.798(5) Å, b = 10.8086(19) Å, c = 12.788(2) Å

  • β = 112.861(2)°

In this complex, 4-bromoisophthalic acid adopts a tridentate coordination mode, serving as a bridging ligand between nickel centers to form an extended two-dimensional network structure . The coordination architecture is further stabilized by hydrogen bonding and π-π stacking interactions between adjacent layers, resulting in a three-dimensional supramolecular arrangement.

Cadmium Complex Synthesis

4-Bromoisophthalic acid has also been employed in the synthesis of cadmium-based coordination compounds, as evidenced by the reaction procedure mentioned earlier . The resulting complex reportedly exhibited distinct infrared spectral features, indicating successful coordination of the 4-bromoisophthalic acid ligand to the cadmium centers.

The infrared spectrum of the cadmium complex showed characteristic bands at:
3437 (m), 3131 (w), 1696 (w), 1596 (w), 1525 (m), 1388 (s), 1317 (s), 1272 (m), 1210 (w), 1129 (m), 1021 (w), 975 (w), 885 (w), 768 (w), 731 (w), 669 (m), 630 (w), 505 (w) cm⁻¹

These spectral features correspond to various vibrational modes of the coordinated 4-bromoisophthalic acid ligand and other components of the complex, providing evidence of successful complex formation.

Hazard CategoryClassificationGHS Pictogram
Signal WordWarning-
Skin Corrosion/IrritationCategory 2-
Serious Eye Damage/Eye IrritationCategory 2-
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)-

Hazard and Precautionary Statements

The following standardized hazard and precautionary statements apply to 4-bromoisophthalic acid:

Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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